(+)-α-Dihydrotetrabenazine-13C2D6 is a deuterated derivative of α-dihydrotetrabenazine, a compound recognized for its significant role as a radioligand in positron emission tomography (PET) imaging studies targeting the vesicular monoamine transporter 2 (VMAT2). This transporter is critical for the regulation of neurotransmitter release, particularly dopamine, making this compound relevant in the context of neurological disorders such as Parkinson's disease and tardive dyskinesia.
The compound is synthesized through various chemical methods, primarily involving modifications of tetrabenazine, which itself is derived from natural sources. The isotopic labeling with carbon-13 and deuterium enhances its utility in pharmacokinetic studies and metabolic profiling.
(+)-α-Dihydrotetrabenazine-13C2D6 falls under the category of organic compounds, specifically within the class of benzoquinolizines. It is classified as a pharmaceutical compound due to its applications in medical imaging and potential therapeutic uses.
The synthesis of (+)-α-Dihydrotetrabenazine-13C2D6 typically involves several steps:
Research has established automated synthesis protocols that allow for efficient production of carbon-11 labeled variants, which are crucial for PET imaging. For example, one method involves labeling desmethyldihydrotetrabenazine with carbon-11 in dimethyl sulfoxide at room temperature using potassium hydroxide, yielding high radiochemical purity .
The molecular formula for (+)-α-Dihydrotetrabenazine-13C2D6 is C19H29NO3 with a molecular weight of approximately 327.46 g/mol. The structure consists of a benzoquinolizine core with various functional groups that contribute to its biological activity.
Crystallographic studies have provided detailed insights into the spatial arrangement of atoms within the molecule. The absolute configuration has been determined through X-ray crystallography, confirming the stereochemistry at key positions on the molecule .
(+)-α-Dihydrotetrabenazine-13C2D6 undergoes various chemical reactions typical of amines and aromatic compounds:
The compound's reactivity can be influenced by substituents on the aromatic ring, affecting its binding affinity to VMAT2 and other biological targets. The biological activity has been linked to specific structural features, such as the presence of hydroxyl and methoxy groups .
The mechanism by which (+)-α-Dihydrotetrabenazine-13C2D6 exerts its effects involves:
In vitro studies have shown that (+)-α-Dihydrotetrabenazine displays a Ki value of approximately 0.97 nM for VMAT2, indicating potent inhibitory activity .
Relevant analyses include NMR spectroscopy and mass spectrometry to confirm structural integrity and isotopic labeling .
(+)-α-Dihydrotetrabenazine-13C2D6 serves multiple scientific purposes:
This compound exemplifies the intersection between synthetic chemistry and pharmacology, providing valuable insights into neurotransmitter dynamics and potential therapeutic interventions in neurological disorders.
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2